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2-Bromo-4'-fluoro-3'-

methylbenzophenone

Cat. No.: B1292353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and

MS) for the compound 2-Bromo-4'-fluoro-3'-methylbenzophenone. Due to the limited

availability of published experimental data for this specific molecule, this guide synthesizes

predicted spectral characteristics based on data from structurally analogous compounds. It also

outlines standardized experimental protocols for obtaining such data.

Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Bromo-4'-fluoro-3'-methylbenzophenone.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.2 Multiplet 7H Aromatic Protons

~ 2.3 Singlet 3H -CH₃

Predicted based on spectral data for substituted benzophenones and acetophenones.
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Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 195 C=O (Ketone)

~ 160 (d, ¹JCF ≈ 250 Hz) C-F

~ 140 - 120 Aromatic Carbons

~ 120 C-Br

~ 20 -CH₃

Predicted based on spectral data for substituted benzophenones and acetophenones.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2950 - 2850 Medium Aliphatic C-H Stretch

~ 1660 Strong C=O Stretch (Ketone)[1]

~ 1600, 1450 Medium-Strong Aromatic C=C Stretch

~ 1250 Strong C-F Stretch

~ 700 Strong C-Br Stretch

Predicted based on typical IR absorption frequencies for substituted benzophenones.[1][2][3]

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

292/294
Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to

⁷⁹Br/⁸¹Br isotopes)

183 [M - C₆H₄Br]⁺

123 [C₇H₆F]⁺

109 [C₇H₆F - CH₂]⁺

95 [C₆H₄F]⁺

Predicted based on common fragmentation patterns of brominated and fluorinated

benzophenones.[4]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample of 2-
Bromo-4'-fluoro-3'-methylbenzophenone.[5][6][7] Dissolve the sample in approximately

0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[5][8]

Ensure the sample is fully dissolved; gentle vortexing may be applied.[5]

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz

instrument.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be

necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[9]
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is commonly used.[10] Grind

a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[11] Press the powder into a thin, transparent pellet using a hydraulic press.

Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent,

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[12]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample compartment (or the pure KBr pellet) and

subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).[13]

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic

molecules.[13][14][15][16][17] In the ion source, the sample is bombarded with a beam of

high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[14]

[15][16][17]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: A detector records the abundance of each ion, generating a mass spectrum which

is a plot of relative intensity versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain information about the structure of the molecule. The

presence of bromine will be indicated by a characteristic M+2 peak with nearly equal

intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br

isotopes.[18]

Visualizations
The following diagrams illustrate the general workflow for spectral analysis and a plausible

mass spectrometry fragmentation pathway for 2-Bromo-4'-fluoro-3'-methylbenzophenone.
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Click to download full resolution via product page

Caption: General workflow for the spectral analysis of a chemical compound.
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Caption: Plausible fragmentation pathway in mass spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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